2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
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Overview
Description
2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core with a 3-methylphenylmethylsulfanyl substituent, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the reaction of 3-methylbenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfanyl group may enhance its binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- 2-{[(3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- 2-{[(PHENYLSULFANYL)METHYL]-1H-1,3-BENZODIAZOLE-5-SULFONIC ACID
Uniqueness
2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of the 3-methylphenylmethylsulfanyl group, which can influence its chemical reactivity and biological activity. This specific substituent may confer distinct properties compared to other benzimidazole derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-5-4-6-12(9-11)10-18-15-16-13-7-2-3-8-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKYIEMLFDDAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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